molecular formula C19H34O4 B14644811 8-Acetyl-12-hydroxyheptadec-10-enoic acid CAS No. 54314-72-6

8-Acetyl-12-hydroxyheptadec-10-enoic acid

Cat. No.: B14644811
CAS No.: 54314-72-6
M. Wt: 326.5 g/mol
InChI Key: DTMHMUBDLJAQOS-UHFFFAOYSA-N
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Description

8-Acetyl-12-hydroxyheptadec-10-enoic acid is a chemical compound with a unique structure that includes an acetyl group, a hydroxyl group, and a double bond within a heptadecenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-12-hydroxyheptadec-10-enoic acid involves multiple steps, typically starting with the preparation of the heptadecenoic acid backbone. Common synthetic routes include:

    Esterification: The initial step often involves the esterification of a precursor fatty acid.

    Hydroxylation: Introduction of the hydroxyl group at the 12th position.

    Acetylation: The final step involves acetylation at the 8th position using acetic anhydride or acetyl chloride under acidic or basic conditions.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. Techniques such as continuous flow reactors and catalytic processes are employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 8-Acetyl-12-hydroxyheptadec-10-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic reagents like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of 8-keto-12-hydroxyheptadec-10-enoic acid.

    Reduction: Formation of 8-acetyl-12-hydroxyheptadecanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Acetyl-12-hydroxyheptadec-10-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 8-Acetyl-12-hydroxyheptadec-10-enoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The hydroxyl and acetyl groups allow it to interact with enzymes and receptors, potentially modulating their activity.

    Pathways Involved: It may influence pathways related to lipid metabolism, inflammation, and cellular signaling.

Comparison with Similar Compounds

    8-Acetyl-12-hydroxyheptadec-10-ynoic acid: Similar structure but with a triple bond instead of a double bond.

    12-Hydroxyoctadec-9-enoic acid: Lacks the acetyl group and has a longer carbon chain.

    8-Acetyl-12-hydroxyheptadecanoic acid: Saturated version of the compound.

Uniqueness: 8-Acetyl-12-hydroxyheptadec-10-enoic acid is unique due to its specific combination of functional groups and the presence of a double bond, which imparts distinct chemical and biological properties .

Properties

CAS No.

54314-72-6

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

8-acetyl-12-hydroxyheptadec-10-enoic acid

InChI

InChI=1S/C19H34O4/c1-3-4-7-13-18(21)14-10-12-17(16(2)20)11-8-5-6-9-15-19(22)23/h10,14,17-18,21H,3-9,11-13,15H2,1-2H3,(H,22,23)

InChI Key

DTMHMUBDLJAQOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CCC(CCCCCCC(=O)O)C(=O)C)O

Origin of Product

United States

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